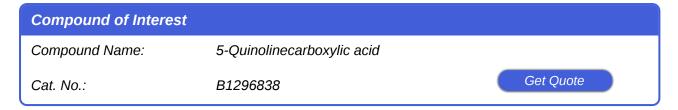


Application Notes and Protocols: The Versatility of Quinolinecarboxylic Acids in Modern Organic Synthesis

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinecarboxylic acids, and specifically **5-Quinolinecarboxylic acid**, are heterocyclic compounds of significant interest in organic synthesis.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities.[1][2] The presence of the carboxylic acid group provides a versatile handle for a variety of chemical modifications, including the formation of amides and esters, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[1] Beyond pharmaceuticals, these compounds are pivotal as building blocks in material science for creating pigments, fluorescent materials, and advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][3] In coordination chemistry, the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxyl group can chelate metals, forming complexes with potential catalytic applications.[1][4]

Application Notes Medicinal Chemistry and Drug Development

The quinoline core is a cornerstone in the development of new therapeutic agents.[1] Derivatives of quinolinecarboxylic acids have been extensively explored for various pharmacological activities.



- Antiproliferative and Anti-inflammatory Agents: Studies have evaluated quinolinecarboxylic
 acid derivatives for their potential as antiproliferative, antioxidative, and anti-inflammatory
 agents.[5] Certain derivatives have shown impressive anti-inflammatory properties in cellular
 assays and selective growth inhibition capacities against cancer cell lines such as mammary
 MCF7 and cervical HeLa cells.[5]
- Receptor Antagonists: Amides and esters of quinolinecarboxylic acids have been synthesized and evaluated for their affinity to serotonin receptors, such as 5-HT3.[6] Highaffinity antagonists for these receptors have potential applications in managing conditions like chemotherapy-induced nausea.[6]
- Enzyme Inhibition: The 4-quinolinecarboxylic acid scaffold has been a key component in designing potent inhibitors for enzymes like dihydroorotate dehydrogenase (DHODH), a target for treating autoimmune diseases and cancer.[7] The carboxylic acid group is often crucial for binding to the enzyme's active site, for instance, by forming a salt bridge with arginine residues.[7]

Materials Science

The rigid structure and functional groups of **5-Quinolinecarboxylic acid** make it an excellent building block for functional materials.

- Covalent Organic Frameworks (COFs): Quinolinecarboxylic acid moieties can be integrated
 into the structure of COFs through one-pot multicomponent reactions like the Doebner
 reaction.[3] These resulting QCA-COFs are highly crystalline, porous materials with excellent
 stability. Their intrinsic acidic (carboxyl group) and basic (quinoline nitrogen) sites make them
 exceptional adsorbents for removing water-soluble organic pollutants, even at ppb levels.[3]
- Metal-Organic Frameworks (MOFs): The carboxylate group and the quinoline nitrogen can
 coordinate with metal ions to form MOFs.[1][8] These materials have applications in gas
 storage, separation, and catalysis.[9][10] The ability to use ligands with uncoordinated
 carboxylic acid groups allows for post-synthetic modification, such as capturing specific
 metal ions to enhance properties like dye adsorption.[11]

Organic Catalysis



The chelating ability of the quinolinecarboxylic acid structure is leveraged in the design of ligands for transition metal catalysis.

- Ligand for Cross-Coupling Reactions: Carboxylic acids, in general, have been used as
 effective ligands in copper-catalyzed reactions, such as the arylation of anilines.[12] The
 quinolinecarboxylic acid motif can act as a bidentate ligand, stabilizing the metal center and
 promoting catalytic activity.
- Photoredox Catalysis: While not specific to 5-quinolinecarboxylic acid itself, carboxylic
 acids are increasingly used as adaptive functional groups in metallaphotoredox catalysis for
 C-C and C-heteroatom bond formation.[13] This highlights the broad potential of the
 carboxylic acid functional group in modern synthetic methods.

Quantitative Data Summary

The following tables provide a summary of quantitative data from representative applications of quinolinecarboxylic acids.

Table 1: Adsorption Capacity of Quinolinecarboxylic Acid-Linked COF (QCA-COF) for Water Pollutants

Pollutant	Adsorption Capacity (mg/g)	
Rhodamine B	255.7	
Methylene Blue	306.1	
Gentamycin	338.1	
2,4-Dichlorophenoxyacetic acid	294.1	

Data sourced from reference[3].

Table 2: Yields of 2-Aryl-quinoline-4-carboxylic Acids via Catalytic Doebner Reaction



Aldehyde Substituent (Aryl Group)	Yield (%)	Reaction Time (min)
H (Phenyl)	95	20
4-CH ₃	93	12
4-OCH ₃	90	25
4-Cl	94	15
4-NO ₂	89	30

Data represents synthesis using a Fe $_3$ O $_4$ @SiO $_2$ @(CH $_2$) $_3$ -Urea-Thiazole Sulfonic Acid Chloride catalyst under solvent-free conditions. Sourced from references[14][15].

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Quinolinecarboxylic Acid-Linked Covalent Organic Framework (QCA-COF)

This protocol is based on the Doebner multicomponent reaction to create a functional COF for environmental remediation applications.[3]

Materials:

- 1,3,5-tris(4-aminophenyl)benzene (TAPB)
- p-Phthalaldehyde (PDA)
- · Pyruvic acid
- Sulfamic acid
- 1,4-Dioxane
- n-Butanol
- Tetrahydrofuran (THF)



Acetone

Procedure:

- To a 10 mL round-bottom flask, add p-phthalaldehyde (PDA) (60.3 mg, 0.45 mmol), 1,3,5-tris(4-aminophenyl)benzene (TAPB) (105.3 mg, 0.3 mmol), and 5 mL of a 1:4 (v/v) solution of 1,4-dioxane/n-butanol.
- Sonicate the mixture for 10 minutes to ensure homogeneity.
- Add pyruvic acid (79.2 mg, 0.9 mmol) and sulfamic acid (1 mol%) to the mixture.
- Heat the reaction mixture at 110 °C for 8 hours.
- Allow the mixture to cool to room temperature. A yellow precipitate will form.
- Collect the precipitate by centrifugation.
- Wash the collected solid sequentially with water and THF.
- Perform Soxhlet extraction on the solid using acetone and then THF, each for 6 hours, to remove any unreacted monomers.
- Dry the final product, QCA-COF, under vacuum at 60 °C for 2 hours to yield a yellow powder. The isolated yield is typically around 53%.

Protocol 2: General Synthesis of 2-Aryl-quinoline-4carboxylic Acids via Doebner Reaction

This protocol describes a general and efficient method for synthesizing quinoline-4-carboxylic acid derivatives using an aromatic amine, an aromatic aldehyde, and pyruvic acid.[14][15][16]

Materials:

- Substituted Aniline (e.g., 1-naphthylamine) (1.0 mmol)
- Substituted Benzaldehyde (1.0 mmol)



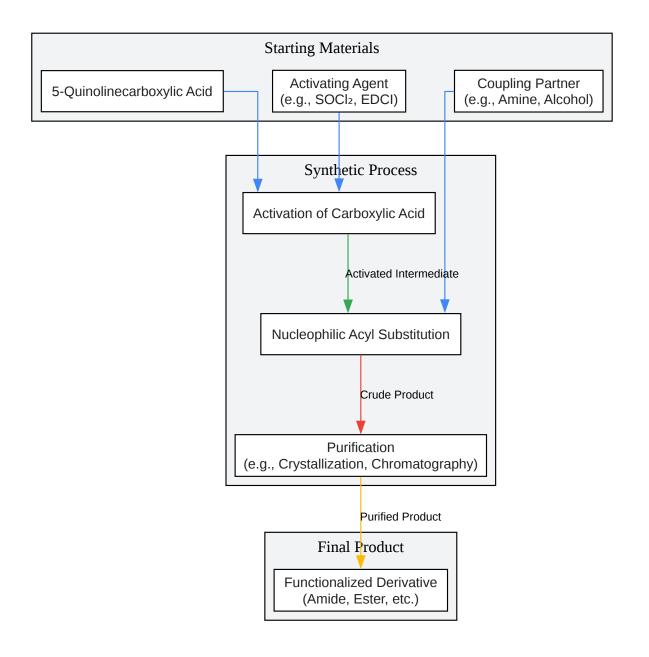
- Pyruvic acid (1.0 mmol)
- Ethanol (as solvent) or solvent-free conditions with a suitable catalyst.
- Catalyst (optional, e.g., Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, 10 mg) [15]

Procedure:

- Mixing Reactants (Solvent-based): In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in ethanol. Add the substituted benzaldehyde (1.0 mmol) and pyruvic acid (1.0 mmol).
- Mixing Reactants (Solvent-free): In a vial, mix the substituted aniline (1.0 mmol), substituted benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the catalyst (10 mg).
- Reaction:
 - Solvent-based: Reflux the mixture for several hours until TLC indicates the consumption of starting materials.
 - Solvent-free: Heat the mixture at 80 °C for 12-30 minutes, depending on the substrates.
 [15]
- Work-up:
 - After cooling, the product often precipitates from the reaction mixture.
 - Collect the solid product by filtration.
 - If the product does not precipitate, evaporate the solvent under reduced pressure.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.

Visualizations

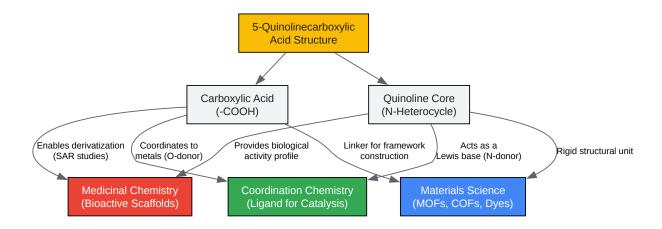




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Caption: General workflow for the functionalization of **5-Quinolinecarboxylic acid**.

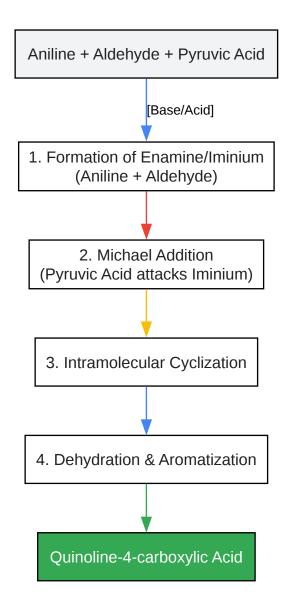




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Caption: Relationship between structure and applications of 5-Quinolinecarboxylic acid.





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Caption: Simplified reaction mechanism pathway for the Doebner Synthesis.

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